molecular formula C16H21N3O3 B2541322 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide CAS No. 2034563-34-1

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide

Cat. No.: B2541322
CAS No.: 2034563-34-1
M. Wt: 303.362
InChI Key: WVQPIWVZNVNJJK-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl chain, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxyethyl chain and finally the phenoxypropanamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phenoxypropanamide moiety, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated pyrazole derivatives, while reduction can produce alcohols from the carbonyl group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. The ethoxyethyl chain and phenoxypropanamide moiety can also interact with various cellular pathways, influencing biological processes.

Comparison with Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Comparison: N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide is unique due to its combination of a pyrazole ring, an ethoxyethyl chain, and a phenoxypropanamide moiety. This structure provides a distinct set of chemical and biological properties compared to similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-phenoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-14(22-15-6-3-2-4-7-15)16(20)17-9-12-21-13-11-19-10-5-8-18-19/h2-8,10,14H,9,11-13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQPIWVZNVNJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOCCN1C=CC=N1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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